Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17611809
InChI: InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1
SMILES:
Molecular Formula: C36H41ClNPPd-
Molecular Weight: 660.6 g/mol

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)

CAS No.:

Cat. No.: VC17611809

Molecular Formula: C36H41ClNPPd-

Molecular Weight: 660.6 g/mol

* For research use only. Not for human or veterinary use.

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) -

Specification

Molecular Formula C36H41ClNPPd-
Molecular Weight 660.6 g/mol
Standard InChI InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1
Standard InChI Key NYVJUMRZZSYAFI-UHFFFAOYSA-M
Canonical SMILES C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Introduction

Chemical Identity and Structural Features

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) (CAS 2230788-61-9) possesses the molecular formula C₃₄H₃₈ClNPd, with a molecular weight of 660.6 g/mol . The palladium center adopts a square-planar geometry, coordinated by:

  • A chloride ligand (Cl⁻)

  • A 2-dicyclohexylphosphino-1,1-biphenyl (XPhos) ligand providing steric bulk and electron density

  • A 2-(2-amino-1,1-biphenyl) group that stabilizes the palladacycle through chelation

The XPhos ligand’s dicyclohexylphosphine substituents create a cone angle exceeding 160°, shielding the palladium center and favoring oxidative addition with sterically hindered substrates . The aminoethylphenyl group enhances solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular Weight660.6 g/mol
SolubilityTHF, DCM, toluene; insoluble in MTBE
AppearanceWhite crystalline powder
Decomposition Temperature>200°C (under nitrogen)

Synthesis and Purification

This precatalyst is synthesized via a two-step protocol starting from bis(acetonitrile)dichloropalladium(II) :

  • Ligand Exchange: Reaction with 2-dicyclohexylphosphino-1,1-biphenyl in dichloromethane yields a monophosphine intermediate.

  • Cyclopalladation: Treatment with 2-(2-aminoethyl)phenylboronic acid induces C–H activation, forming the palladacycle .

Purification involves precipitation from methyl tert-butyl ether (MTBE), yielding a 1:1 MTBE adduct. Residual MTBE is removed by dissolving the product in dichloromethane and reprecipitating with hexanes . The final product exhibits >95% purity by ¹H, ¹³C, and ³¹P NMR .

Catalytic Applications in Cross-Coupling Reactions

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) excels in coupling reactions under mild conditions (often <100°C, 1–2 mol% Pd loading) . Key applications include:

Suzuki-Miyaura Couplings

The precatalyst facilitates couplings of aryl chlorides with arylboronic acids in 82–99% yield, outperforming Pd(PPh₃)₄ and Pd(OAc)₂ in electron-deficient systems . For example, 4-chlorobenzonitrile couples with phenylboronic acid in 94% yield at 80°C using 1 mol% catalyst .

C–N Bond Formations

Buchwald-Hartwig aminations of aryl chlorides with secondary amines proceed at room temperature with 0.5–1 mol% loading, achieving turnover numbers (TON) >1,000 .

Table 2: Representative Catalytic Performance

Reaction TypeSubstrateConditionsYieldSource
Suzuki-Miyaura4-ClC₆H₄CN + PhB(OH)₂80°C, 2 h94%
Buchwald-Hartwig Amination4-ClC₆H₄OMe + morpholineRT, 12 h89%

Comparative Advantages Over First-Generation Catalysts

As a second-generation palladacycle, this compound addresses limitations of earlier precatalysts:

  • Faster Activation: The aminoethylphenyl group lowers the activation energy for Pd(0) formation, enabling reactions at ambient temperature .

  • Reduced Loading: Catalytic efficiency improvements allow loadings as low as 0.1 mol% in large-scale applications .

  • Broader Substrate Scope: Electron-neutral and -deficient aryl chlorides, traditionally sluggish in cross-couplings, react efficiently .

Recent Advances and Modifications

Recent studies explore THF-adducted derivatives (e.g., CAS 1310584-14-5) to enhance solubility in ethereal solvents . These variants maintain catalytic activity while simplifying handling in continuous-flow systems .

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